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Introduction

BIIB129 is a preclinical, brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK)
developed for the potential treatment of multiple sclerosis (MS).[1][2][3] As a targeted covalent
inhibitor (TCI), BIIB129 forms an irreversible bond with its target, offering a distinct
pharmacological profile.[1][2] BTK is a critical enzyme in the signaling pathways of B cells and
myeloid cells, which are implicated in the chronic neuroinflammation characteristic of MS.[2][4]
BIIB129 has demonstrated high selectivity and efficacy in preclinical models, suggesting its
potential as an immunomodulating therapy with a low projected human daily dose.[1][2][5]

Physicochemical and Pharmacological Properties

A summary of the key quantitative data for BIIB129 is presented below.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b12367742?utm_src=pdf-interest
https://www.benchchem.com/product/b12367742?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00220
https://www.researchgate.net/figure/Fcg-Receptor-Mediated-Phagocytosis-in-Activated-Microglia-Canonical-pathway-for_fig1_282361803
https://www.cellsignal.com/pathways/b-cell-receptor-signaling
https://www.benchchem.com/product/b12367742?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00220
https://www.researchgate.net/figure/Fcg-Receptor-Mediated-Phagocytosis-in-Activated-Microglia-Canonical-pathway-for_fig1_282361803
https://www.researchgate.net/figure/Fcg-Receptor-Mediated-Phagocytosis-in-Activated-Microglia-Canonical-pathway-for_fig1_282361803
https://figshare.com/collections/Discovery_and_Preclinical_Characterization_of_BIIB129_a_Covalent_Selective_and_Brain-Penetrant_BTK_Inhibitor_for_the_Treatment_of_Multiple_Sclerosis/7221119
https://www.benchchem.com/product/b12367742?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00220
https://www.researchgate.net/figure/Fcg-Receptor-Mediated-Phagocytosis-in-Activated-Microglia-Canonical-pathway-for_fig1_282361803
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.4c00220
https://www.benchchem.com/product/b12367742?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12367742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source
CAS Number 2770960-52-4
Molecular Formula C19H22N602 [6]
Molecular Weight 366.42 g/mol [6]
Solubility 73 mg/mL in DMSO [6]
4.6 nM and 3.4 nM (in some
BTK ICso [7]
assays)

) ) 3.33 and 3.50 (for related
log k_inact/K_i [1]
compounds)

0.33 pM (for a related
WB CD69 ICso [1]
compound)

2.3 nM (for a related
Ramos Cell TO ICso [1]
compound)

Mechanism of Action and Signaling Pathways

BIIB129 is a covalent inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase
belonging to the Tec family of kinases.[2][4] It forms an irreversible bond with a cysteine residue
in the ATP-binding pocket of BTK.[1] This inhibition blocks downstream signaling in two key
immune cell types implicated in the pathology of multiple sclerosis: B cells and myeloid cells
(including microglia).[2][4]

In B cells, BTK is an essential component of the B-cell receptor (BCR) signaling pathway.[4]
Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation,
differentiation, and antibody production.[4] By inhibiting BTK, BIIB129 is expected to suppress
these B-cell functions.[4]
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B-Cell Receptor (BCR) Signaling Pathway Inhibition by BlIB129.

In myeloid cells such as microglia, BTK plays a role in Fc receptor (FCR) signaling.[4] Fc
receptors bind to antibody-antigen complexes, triggering cellular activation, phagocytosis, and
the release of inflammatory mediators.[4] Inhibition of BTK by BIIB129 is proposed to dampen
these inflammatory responses in the central nervous system.[8]
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Fc Receptor (FcR) Signaling Pathway Inhibition by BIIB129 in Microglia.

Experimental Protocols

Detailed methodologies for key experiments are outlined below, based on the preclinical
characterization of BlIB129 and related compounds.

BTK Kinase Assay (k_inact/K_i Determination)

A continuous-read kinetic enzyme assay was employed to determine the covalent inhibition

parameters.
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» Reagents: Nonphosphorylated BTK protein, appropriate buffer, ATP, and a suitable
substrate.

e Procedure:

o The reaction is initiated by adding ATP to a mixture of the BTK enzyme, the inhibitor
(BlIB129), and the substrate in a microplate.

o The kinase activity is monitored continuously by measuring the product formation over
time using a fluorescence or luminescence-based readout.

o The rate of enzyme inactivation is determined at various inhibitor concentrations.

o Data Analysis: The apparent first-order rate constant of inactivation (k_obs) is plotted against
the inhibitor concentration. The data are fitted to the Michaelis-Menten equation for covalent
inhibitors to determine the inactivation rate constant (k_inact) and the reversible binding
affinity (K _i).

Human Whole Blood CD69 Inhibition Assay
This assay measures the functional effect of the inhibitor on B-cell activation.
o Sample: Freshly drawn human whole blood.

e Procedure:

[¢]

Whole blood is incubated with varying concentrations of BliIB129.

[¢]

B-cell activation is stimulated with an anti-IgD antibody.

[e]

After an incubation period, red blood cells are lysed.

o

The expression of the activation marker CD69 on the surface of CD19+ B cells is
measured by flow cytometry.

o Data Analysis: The concentration of BIIB129 that causes 50% inhibition of CD69 expression
(ICs0) is calculated.
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BTK Target Occupancy (TO) Assay in Ramos Cells

This assay quantifies the extent of covalent modification of BTK in a cellular context.
e Cell Line: Ramos cells, a human B-cell line.

e Procedure:

[¢]

Ramos cells are treated with a range of BIIB129 concentrations for a specified time.

[¢]

Cells are lysed, and the proteins are denatured and reduced.

[e]

A fluorescently labeled probe that binds to the active site of unmodified BTK is added.

o

The amount of probe bound to BTK is quantified, typically by capillary electrophoresis or a
similar method.

» Data Analysis: The ICso value, representing the concentration of BIIB129 required to achieve
50% target occupancy, is determined.

In Vivo Models of B-Cell Proliferation in the CNS

Efficacy in disease-relevant models was assessed. While specific details of the in vivo models
for BlIB129 are not fully public, a general workflow for such studies is described.
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Generalized Workflow for In Vivo Efficacy Studies.

Safety and Selectivity

BIIB129 was designed for high kinome selectivity to minimize off-target effects.[1][2] Preclinical
studies have indicated a favorable safety profile, which is crucial for a potential chronic therapy
for MS.[1][2] The development of BIIB129 included strategies to mitigate the risk of drug-
induced liver injury (DILI), a concern with some kinase inhibitors, by optimizing potency and
drug-like properties to allow for a low clinical dose.[1]

Conclusion

BIIB129 is a potent, selective, and brain-penetrant covalent inhibitor of BTK in preclinical
development for multiple sclerosis. Its mechanism of action, targeting key signaling pathways in
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B cells and myeloid cells, offers a promising approach to modulating the chronic
neuroinflammation that drives MS pathology. The available preclinical data on its efficacy and
safety support its continued investigation as a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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